Home > Products > Screening Compounds P89366 > 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one - 2189434-81-7

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Catalog Number: EVT-3010352
CAS Number: 2189434-81-7
Molecular Formula: C16H17ClN4O
Molecular Weight: 316.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one Dimethylformamide Monosolvate

Compound Description: This compound is a derivative of pyrido[3,4-d]pyridazine, specifically 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one dimethylformamide monosolvate. It was synthesized and characterized by X-ray crystallography, 1H NMR, 13C NMR, and FT-IR spectroscopic analysis . This derivative exists as its amide-imidic acid tautomer and was evaluated for its potential cytotoxicity against various human cancer and normal cell lines .

4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one

Compound Description: The title compound features a pyridazin-3(2H)-one core substituted with a 5-ethoxy-1,3,4-thiadiazol-2-ylmethyl group at position 2 and a piperidin-1-yl group at position 5. Its crystal structure was determined by X-ray diffraction, revealing a chair conformation for the piperidine ring and the absence of intra- or intermolecular hydrogen bonds .

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: This compound features a 4,5-dihydropyridazin-3(2H)-one core structure substituted with a benzyl group at position 4 and a phenyl group at position 6. Its crystal structure was determined by X-ray diffraction. The crystal structure shows the formation of inversion dimers via N—H⋯O hydrogen bonds .

Methyl 2-[5-(2,6-Dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: This compound, methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate, is another derivative with a 1,4,5,6-tetrahydropyridazin-1-yl core substituted at various positions. Its crystal structure was determined by X-ray diffraction. Intermolecular C—H⋯O interactions were observed in the crystal structure .

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: This compound, [H]A-585539, is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) . It was synthesized using [H]methyl iodide and characterized for its binding characteristics in both rat and human brain tissues .

1-(4-Methylbenzyl)piperidin-4-one O-(6-Chloropyridin-3-yl)methyl Oxime

Compound Description: This compound was synthesized by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine and characterized by X-ray crystallography, elemental analysis, IR, and 1H NMR spectra . It displayed broad-spectrum antifungal activity .

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: This compound, M11, is a major metabolite of the c-MET inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline) formed through aldehyde oxidase (AO) mediated metabolism in monkeys and humans . It exhibits significantly lower solubility compared to its parent compound, potentially contributing to the observed obstructive nephropathy in clinical trials .

3-[4-(2-Thienyl)-2H-cyclopenta[d]pyridazin-1-yl]benzonitrile (L)

Compound Description: This compound, L, is a fulvene-type multidentate ligand used in the preparation of a two-dimensional network supramolecular complex with silver(I) perchlorate . It links silver(I) atoms through π-Ag(I) interactions, forming a box-like unit, and its 3-cyanobenzoyl arms connect with neighboring units to create the two-dimensional network .

4-(2-Substituted indol-3-yl)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-one

Compound Description: This compound belongs to a series of azetidin-2-ones synthesized and evaluated for anti-inflammatory and analgesic activities [, ]. The compounds were prepared using a multi-step synthesis starting from 5-phenyl-1,3,4-thiadiazol-2-amine and substituted indolaldehydes [, ].

(3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulfonyl-2,2,3-trimethyl-2H-benzo[b]pyran

Compound Description: This compound is a potassium channel opener synthesized using a six-step linear sequence, with a key step involving an asymmetric epoxidation using Jacobsen's catalyst . Its synthesis has been optimized for multigram-scale production .

Overview

The compound 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is an intricate organic molecule notable for its unique structural features. It integrates a chloropyridine moiety with an azetidine ring and a cyclopentapyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

This compound can be sourced from various chemical suppliers and is typically utilized for research purposes rather than direct human or veterinary applications. The compound's CAS number is 2189434-81-7, which aids in its identification in chemical databases.

Classification

The compound belongs to the class of heterocyclic organic compounds, specifically pyridazines, which are known for their diverse biological activities. Its structural complexity suggests potential applications in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves several steps:

  1. Formation of the Chloropyridine Moiety: This initial step involves chlorination of pyridine to yield 3-chloropyridine.
  2. Synthesis of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
  3. Coupling Reaction: The chloropyridine and azetidine intermediates are coupled using a suitable linker, often through nucleophilic substitution reactions.

Technical Details

The synthesis may require specific conditions such as temperature control and the use of solvents like acetonitrile or dichloromethane. Techniques such as chromatography are often employed for purification of the final product.

Molecular Structure Analysis

Structure

The molecular formula of the compound is C16H17ClN4OC_{16}H_{17}ClN_{4}O, with a molecular weight of approximately 316.78 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and potential biological activity.

Data

The compound's structural features can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .

Chemical Reactions Analysis

Reactions

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The presence of the chloropyridine moiety allows for nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Technical Details

Common reagents and conditions include:

  • For oxidation: Potassium permanganate in acidic medium.
  • For reduction: Sodium borohydride in methanol.
  • For substitution: Sodium methoxide in methanol for nucleophilic substitution reactions .
Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets depend on the context of its application, which may include antimicrobial or anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as density and boiling point are not extensively documented, the compound's stability under standard laboratory conditions suggests it can be handled safely for research purposes.

Chemical Properties

Chemical properties include:

  • Molecular Weight: 316.78 g/mol
  • Molecular Formula: C16H17ClN4OC_{16}H_{17}ClN_{4}O

These properties indicate that the compound possesses a complex structure conducive to various chemical reactions relevant to synthetic organic chemistry .

Applications

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has numerous applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential biological activities such as antimicrobial or anticancer effects.
  3. Medicine: Explored as a therapeutic agent due to its unique structure and biological activity.
  4. Industry: Utilized in developing new materials or as an intermediate in pharmaceutical synthesis .

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its potential for future research and development in therapeutic applications.

Properties

CAS Number

2189434-81-7

Product Name

2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Molecular Formula

C16H17ClN4O

Molecular Weight

316.79

InChI

InChI=1S/C16H17ClN4O/c17-13-7-18-5-4-15(13)20-8-11(9-20)10-21-16(22)6-12-2-1-3-14(12)19-21/h4-7,11H,1-3,8-10H2

InChI Key

DTKCMBUAARDQAH-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C(C=NC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.